molecular formula C20H18Cl2N2O3 B2748410 (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE CAS No. 696608-86-3

(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE

Cat. No.: B2748410
CAS No.: 696608-86-3
M. Wt: 405.28
InChI Key: CMOKUQITUHNOQG-UHFFFAOYSA-N
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Description

(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE is an organic compound with a complex structure that includes cyano, dichlorophenyl, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with malononitrile to form an intermediate, which is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-26-18-6-3-13(9-19(18)27-2)7-8-24-20(25)15(12-23)10-14-4-5-16(21)11-17(14)22/h3-6,9-11H,7-8H2,1-2H3,(H,24,25)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOKUQITUHNOQG-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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